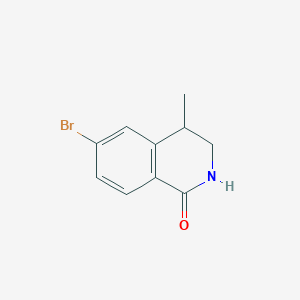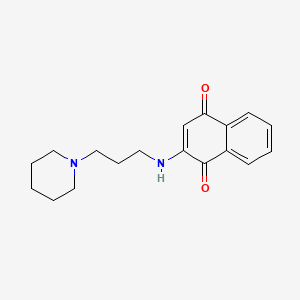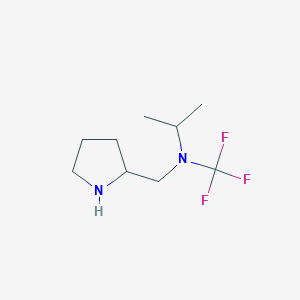
4-(Cyanoamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyanoamino)benzamide is an organic compound with the molecular formula C8H7N3O It is a derivative of benzamide, characterized by the presence of a cyano group (-CN) attached to the amino group (-NH2) on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyanoamino)benzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through solvent-free reactions. For example, the fusion of aromatic amines with an excess amount of ethyl cyanoacetate at 150°C is a widely used method . This approach is favored for its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Cyanoamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where the cyano or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
4-(Cyanoamino)benzamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Cyanoamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a protein complex involved in inflammatory responses . This inhibition can lead to the induction of apoptosis (programmed cell death) in certain cancer cells, highlighting its potential as an anticancer agent .
Comparaison Avec Des Composés Similaires
4-Cyanobenzamide: Similar in structure but lacks the amino group, which affects its reactivity and applications.
N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity, this compound differs in its functional groups and biological effects.
Uniqueness: 4-(Cyanoamino)benzamide stands out due to its dual functional groups (cyano and amino), which confer unique reactivity and versatility in chemical synthesis
Propriétés
Numéro CAS |
74615-31-9 |
|---|---|
Formule moléculaire |
C8H7N3O |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
4-(cyanoamino)benzamide |
InChI |
InChI=1S/C8H7N3O/c9-5-11-7-3-1-6(2-4-7)8(10)12/h1-4,11H,(H2,10,12) |
Clé InChI |
VLKRVGQWKJXFJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)N)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)
![4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B13969622.png)











